N-(1-benzothiophen-5-yl)-4-cyanobenzamide
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Overview
Description
N-(1-benzothiophen-5-yl)-4-cyanobenzamide is a compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together.
Mechanism of Action
Target of Action
The primary target of N-(1-Benzothiophen-5-yl)-4-Cyanobenzamide is the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain by regulating voltage-gated calcium and sodium channels .
Mode of Action
This compound interacts with CRMP2, potentially decreasing its phosphorylation level in cortical tissues . This interaction can influence the function of voltage-gated calcium and sodium channels, which are essential for nociceptive signal transmission .
Biochemical Pathways
The compound’s interaction with CRMP2 affects the biochemical pathways related to pain signaling. Specifically, it influences the function of CaV2.2 and NaV1.7, two voltage-gated ion channels essential for nociceptive signal transmission . The modulation of these channels can alter the transmission of pain signals, potentially providing relief from chronic pain .
Pharmacokinetics
The compound’s affinity towards its target, as well as its potential to cross the blood-brain barrier, suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The interaction of this compound with CRMP2 can lead to changes in the function of voltage-gated calcium and sodium channels. This can result in altered pain signaling, potentially providing relief from chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-4-cyanobenzamide typically involves coupling reactions and electrophilic cyclization reactions. One common method is the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions using palladium catalysts. These methods are optimized for high yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-4-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-4-cyanobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors for electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
N-(1-benzothiophen-5-yl)-4-cyanobenzamide is unique due to its specific structural features, such as the presence of both a benzothiophene ring and a cyanobenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-11-1-3-12(4-2-11)16(19)18-14-5-6-15-13(9-14)7-8-20-15/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZOFRDYIDEFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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